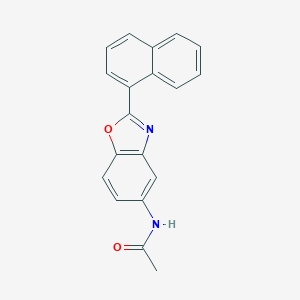
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a naphthalene ring fused to a benzoxazole moiety, which is further substituted with an acetamide group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide typically involves the reaction of 2-aminobenzoxazole with 1-bromo-2-naphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with signal transduction pathways critical for cell growth and survival .
Comparaison Avec Des Composés Similaires
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide can be compared with other benzoxazole derivatives and naphthalene-based compounds:
Propriétés
Formule moléculaire |
C19H14N2O2 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)20-14-9-10-18-17(11-14)21-19(23-18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,22) |
Clé InChI |
DQOISKJYNXUPAA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252987.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252993.png)
![1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252997.png)
![2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B253000.png)

